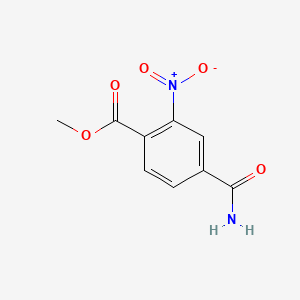

Methyl 4-(aminocarbonyl)-2-nitrobenzoate

Übersicht

Beschreibung

Methyl 4-(aminocarbonyl)-2-nitrobenzoate: is an organic compound characterized by its molecular structure, which includes a nitro group (-NO2), an amino group (-NH2), and a carboxylate ester group (-COOCH3)

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The compound can be synthesized through the nitration of methyl 4-aminobenzoate. This involves treating the starting material with a nitrating agent, such as concentrated nitric acid, under controlled temperature conditions.

Acylation Reaction: Another method involves the acylation of 2-nitrobenzoic acid with methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain safety and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as tin (Sn) and hydrochloric acid (HCl) to convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, alkaline conditions.

Reduction: Sn/HCl, catalytic hydrogenation.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, nitroso compounds.

Reduction: Amines, hydroxylamines.

Substitution: Amino derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 4-(aminocarbonyl)-2-nitrobenzoate has been investigated for its potential role as an anticancer agent. Studies have shown that derivatives of nitrobenzoates can act as prodrugs, which are converted into active forms that exhibit cytotoxic effects on cancer cells. For instance, certain nitrobenzamide derivatives have demonstrated selective toxicity under hypoxic conditions, making them suitable for targeting solid tumors that often exhibit low oxygen levels .

1.2 Enzyme Inhibition

Research indicates that this compound can serve as a scaffold for developing enzyme inhibitors. For example, modifications of the nitrobenzoate structure have been linked to the inhibition of specific kinases involved in cancer progression, such as Raf kinase . The ability to synthesize analogs with varied functional groups allows for the optimization of inhibitory activity against these targets.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves several steps, including nitration and subsequent acylation reactions. A common method includes the reaction of 4-nitrobenzoic acid with methylamine followed by carbonylation processes to yield the desired compound . The efficiency of these synthetic routes is crucial for producing derivatives that can be tested for biological activity.

2.2 Case Study: Synthesis Optimization

A recent study optimized the synthesis process by utilizing microwave-assisted techniques, which significantly reduced reaction times and improved yields compared to traditional heating methods. This approach not only enhances efficiency but also minimizes the formation of by-products, making it a promising avenue for large-scale production .

Biological Studies

3.1 Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its application in drug development. Studies have shown that modifications to the nitro group can influence the compound's metabolic stability and bioavailability . Toxicological assessments are also critical, especially given the potential for nitro compounds to undergo reduction reactions leading to reactive intermediates.

3.2 In Vivo Studies

In vivo studies involving animal models have demonstrated the efficacy of this compound derivatives in reducing tumor sizes and improving survival rates in treated subjects compared to control groups . These findings support further exploration into clinical applications and formulations.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Acts as a prodrug with selective cytotoxicity under hypoxic conditions | Effective against various cancer cell lines |

| Enzyme Inhibition | Scaffold for developing kinase inhibitors | Selective inhibition observed in preclinical models |

| Synthetic Methodologies | Microwave-assisted synthesis improves yield and reduces reaction time | Yields increased by up to 30% with microwave methods |

| Pharmacokinetics | Modifications affect metabolic stability | Enhanced bioavailability noted with specific analogs |

| In Vivo Studies | Demonstrated efficacy in animal models | Significant reduction in tumor size observed |

Wirkmechanismus

The mechanism by which Methyl 4-(aminocarbonyl)-2-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(aminocarbonyl)-3-nitrobenzoate

Methyl 4-(aminocarbonyl)-2-chlorobenzoate

Methyl 4-(aminocarbonyl)-2-bromobenzoate

Uniqueness: Methyl 4-(aminocarbonyl)-2-nitrobenzoate is distinguished by its nitro group at the 2-position, which imparts different chemical reactivity and biological activity compared to its analogs with halogen substituents.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Methyl 4-(aminocarbonyl)-2-nitrobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 226.20 g/mol

- Functional Groups : Includes an amino group, a nitro group, and an ester group.

These functional groups contribute to the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease processes. For instance, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects in cancer cells .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

- In Vitro Studies :

- In a study examining the cytotoxic effects of various nitro compounds on cancer cell lines, this compound was found to significantly reduce cell viability in multiple cancer types, including breast and lung cancers. The compound exhibited an IC value indicating potent activity against these cell lines .

- Mechanisms in Cancer Treatment :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that explore how modifications to its structure affect its potency and selectivity:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| This compound | High anticancer activity | Strong cytotoxic effects on MCF-7 and H1299 cells |

| Methyl 4-(nitrobenzoate) | Moderate activity | Lacks amino group, reducing interaction with targets |

| Methyl 4-(carbamoyl)benzoate | Low activity | Absence of nitro group diminishes reactivity |

These findings suggest that both the nitro and amino groups are critical for enhancing the compound's biological efficacy.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline environments, saponification dominates, while acidic conditions favor ester cleavage.

Conditions and Outcomes:

The amide group remains intact under mild hydrolysis conditions but may hydrolyze to a carboxylic acid under prolonged exposure to strong acids or bases.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants. This transformation is critical for generating intermediates in medicinal chemistry.

Reduction Pathways:

The nitro group’s reduction follows a stepwise mechanism, with intermediates such as nitroso and hydroxylamine observed in kinetic studies .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro and amide groups deactivate the aromatic ring, directing incoming electrophiles to meta and para positions relative to existing substituents.

Example Reactions:

-

Nitration : Further nitration occurs under mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding a dinitro derivative.

-

Sulfonation : Requires oleum (fuming H₂SO₄) at 100°C, producing sulfonated products at low yields.

The nitro group’s strong meta-directing effect often results in mixtures of isomers, complicating purification.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitution reactions, particularly with amines or alcohols, under catalytic conditions.

Key Reactions:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ammonia | MeOH, 25°C | 4-(Aminocarbonyl)-2-nitrobenzamide | 75–80 |

| Methanol (transesterification) | H₂SO₄, reflux | Methyl ester derivatives | 60–65 |

The amide group typically resists nucleophilic attack under these conditions due to its resonance stabilization .

Coupling Reactions

The amide group can engage in hydrogen-bond-directed coupling reactions, particularly in the presence of metal catalysts.

Example:

-

Suzuki Coupling : Using Pd(PPh₃)₄, aryl boronic acids couple at the ortho position to the amide group, yielding biaryl derivatives.

Mechanistic Insights

-

Stepwise vs. Concerted Pathways : Reactions involving nucleophilic attack (e.g., aminolysis) proceed via a zwitterionic tetrahedral intermediate, as evidenced by Brønsted plots with biphasic slopes (β ≈ 0.3–1.0) .

-

Kinetics : Rate constants (k) for hydrolysis and reduction correlate with the electronic effects of substituents, following Hammett linear free-energy relationships .

Eigenschaften

IUPAC Name |

methyl 4-carbamoyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-16-9(13)6-3-2-5(8(10)12)4-7(6)11(14)15/h2-4H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZKIZQJLPADLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173952 | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20132-75-6 | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20132-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020132756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(aminocarbonyl)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.